molecular formula C21H16F3N3O B4351237 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4351237
M. Wt: 383.4 g/mol
InChI Key: NNHARTPCEHIGFN-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of difluoromethyl, fluorophenyl, methoxyphenyl, and methyl groups attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, stability, and lipophilicity, making such compounds valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves multiple steps, typically starting with the construction of the pyrazolo[3,4-b]pyridine core. The difluoromethyl group can be introduced via difluoromethylation reactions, which are often carried out using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions . The fluorophenyl and methoxyphenyl groups are usually introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological targets, increasing its binding affinity and selectivity . The compound may inhibit specific enzymes or receptors, leading to modulation of signaling pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER include other fluorine-containing heterocycles, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-12-19-17(20(23)24)11-18(13-4-3-5-16(10-13)28-2)25-21(19)27(26-12)15-8-6-14(22)7-9-15/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHARTPCEHIGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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